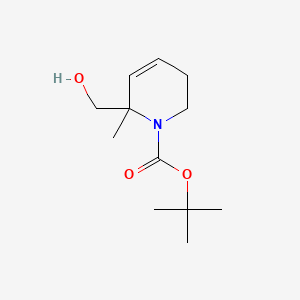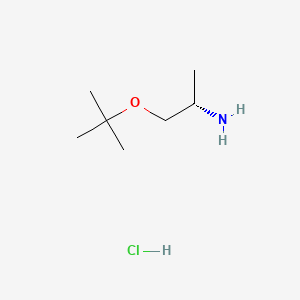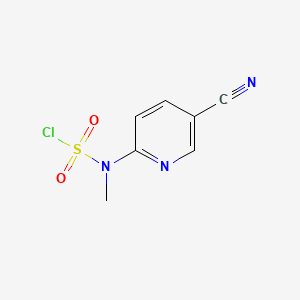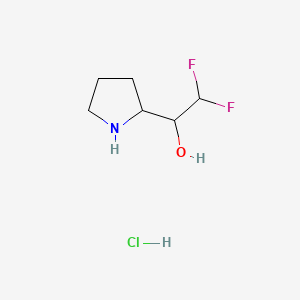
tert-butyl 6-(hydroxymethyl)-6-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-(hydroxymethyl)-6-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate (TBHMTT) is an organic compound that has recently gained attention due to its potential applications in the field of chemistry and biochemistry. TBHMTT is a member of the tert-butyl group of compounds, which are characterized by having three carbon atoms in a linear arrangement. TBHMTT has a unique structure that makes it highly reactive and useful in a variety of chemical processes. Its unique structure also makes it an attractive target for synthetic organic chemists, as it can be used to create a variety of novel compounds.
Mecanismo De Acción
The unique structure of tert-butyl 6-(hydroxymethyl)-6-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate makes it a highly reactive compound, which allows it to be used in a variety of chemical reactions. This compound can be used in a variety of reactions, including nucleophilic substitution, electrophilic substitution, and redox reactions. In addition, this compound can be used as a catalyst in certain reactions, allowing for the efficient synthesis of new compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an antioxidant, which can help protect cells from the damaging effects of free radicals. In addition, this compound has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 6-(hydroxymethyl)-6-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its high reactivity, which allows it to be used in a variety of reactions. In addition, this compound is relatively inexpensive, making it an attractive target for synthetic organic chemists. However, this compound is highly reactive, which can make it difficult to control in some experiments. In addition, this compound is not very soluble in water, which can limit its use in aqueous solutions.
Direcciones Futuras
The unique structure of tert-butyl 6-(hydroxymethyl)-6-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate makes it an attractive target for synthetic organic chemists, as it can be used to create a variety of novel compounds. In addition, this compound has potential applications in the field of biochemistry and medicine, as it has been shown to have antioxidant and anti-inflammatory properties. Further research is needed to fully understand the potential of this compound and to explore its potential applications. Potential future directions for research include the development of new catalysts based on this compound, the synthesis of novel compounds, and the study of the structure and reactivity of this compound.
Métodos De Síntesis
Tert-butyl 6-(hydroxymethyl)-6-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate can be synthesized in a variety of ways, depending on the desired end product. The most common method is to react tert-butyl alcohol with formaldehyde in the presence of a strong base, such as potassium hydroxide or sodium hydroxide. This reaction produces a this compound, which can then be further reacted with other compounds to create novel compounds.
Aplicaciones Científicas De Investigación
Tert-butyl 6-(hydroxymethyl)-6-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate has recently gained attention in the scientific community due to its potential applications in the field of chemistry and biochemistry. This compound has been used in a variety of research studies, including studies on the synthesis of new compounds, the development of new catalysts, and the study of the structure and reactivity of organic compounds. This compound has also been used in the synthesis of pharmaceuticals and other compounds of interest to the pharmaceutical industry.
Propiedades
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-6-methyl-2,3-dihydropyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-6-5-7-12(13,4)9-14/h5,7,14H,6,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBJDMXQZMCYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCCN1C(=O)OC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride](/img/structure/B6607489.png)
methoxy]carbonyl})amino}acetic acid](/img/structure/B6607496.png)

![tert-butyl N-({2-hydroxy-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate](/img/structure/B6607507.png)
amine hydrochloride](/img/structure/B6607515.png)


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid](/img/structure/B6607537.png)


![4-{[(tert-butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid](/img/structure/B6607573.png)
![tert-butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6607595.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6607596.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B6607602.png)
